molecular formula C9H12ClNO B13604018 2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL

2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL

Cat. No.: B13604018
M. Wt: 185.65 g/mol
InChI Key: OQGFPKWOZZAPLS-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL typically involves the chlorination of 6-methylpyridine followed by a reaction with an appropriate alcohol. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization can help in achieving high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-2-methylpyridin-3-yl)propan-2-ol
  • Methyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate

Uniqueness

2-(2-Chloro-6-methylpyridin-3-YL)propan-2-OL is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-(2-chloro-6-methylpyridin-3-yl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6-4-5-7(8(10)11-6)9(2,3)12/h4-5,12H,1-3H3

InChI Key

OQGFPKWOZZAPLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(C)(C)O)Cl

Origin of Product

United States

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